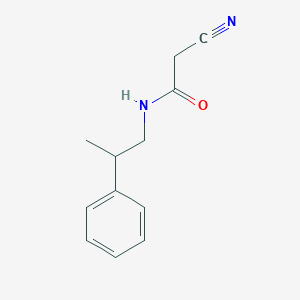

2-cyano-N-(2-phenylpropyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10(9-14-12(15)7-8-13)11-5-3-2-4-6-11/h2-6,10H,7,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQETVKICQZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-(2-phenylpropyl)acetamide: Synthesis, Properties, and Potential Biological Significance

Disclaimer: Publicly available experimental data for 2-cyano-N-(2-phenylpropyl)acetamide is limited. This guide provides predicted properties, a generalized synthesis protocol based on established methods for analogous compounds, and an overview of the potential biological relevance of this class of molecules.

Introduction

This compound is a member of the N-substituted 2-cyanoacetamide family of organic compounds. This class of molecules is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their versatile chemical reactivity and diverse biological activities. Derivatives of 2-cyanoacetamide have been explored for a range of therapeutic applications, including as anticancer agents, inhibitors of specific kinases, and as potential treatments for inflammatory conditions. This document aims to provide a comprehensive technical overview for researchers and drug development professionals interested in this compound.

Chemical Properties

Table 1: Calculated Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Exact Mass | 202.1106 g/mol |

| Canonical SMILES | CC(CC1=CC=CC=C1)NC(=O)CC#N |

| InChI Key | Predicted, not available |

| CAS Number | Not assigned |

Synthesis Methodology

The synthesis of this compound can be achieved through the acylation of 2-phenylpropylamine with a suitable cyanoacetylating agent. A general and widely applicable method involves the reaction of an amine with ethyl cyanoacetate.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-phenylpropylamine

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or xylene)[2]

-

Ethanol (for recrystallization)

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylpropylamine (1 equivalent) and ethyl cyanoacetate (1 to 1.2 equivalents) in a high-boiling point solvent like DMF.[2]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water with stirring to precipitate the crude product.[2]

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.[2]

Diagram 1: Synthesis Workflow

A generalized workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological effects of this compound, the broader class of 2-cyanoacetamide derivatives has been shown to interact with various biological targets. This suggests that the title compound could also exhibit interesting pharmacological properties.

Several derivatives of 2-cyanoacetamide have been investigated for their potential as:

-

TAK1 Inhibitors: Transforming growth factor-beta-activated kinase 1 (TAK1) is a key enzyme in inflammatory signaling pathways. Certain 2-cyanoacrylamide derivatives have demonstrated potent inhibitory activity against TAK1.[3]

-

Anticancer Agents: Some N-hetaryl-2-cyanoacetamide derivatives have shown cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of angiogenesis.[4]

-

Anti-inflammatory Agents: The anti-inflammatory potential of compounds structurally related to 2-cyanoacetamides has been explored, with some demonstrating the ability to reduce the production of inflammatory mediators like nitric oxide and certain cytokines.[5]

-

TRP Channel Modulators: A patent application has described N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds, which are structurally similar to the target molecule, as inhibitors of the TRPA1 channel, indicating potential applications in the treatment of pain and pruritus.

Given these precedents, it is plausible that this compound could modulate one or more cellular signaling pathways. A conceptual diagram illustrating this potential is provided below.

Diagram 2: Potential Biological Interactions

References

- 1. researchgate.net [researchgate.net]

- 2. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Structure Elucidation of 2-cyano-N-(2-phenylpropyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive process for the synthesis and structural elucidation of 2-cyano-N-(2-phenylpropyl)acetamide. The following sections provide detailed experimental protocols for the synthesis of the target compound, along with the methodologies for its characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Anticipated quantitative data is summarized in structured tables to facilitate analysis. Furthermore, a logical workflow for the structural determination is presented visually using a Graphviz diagram, offering a clear and systematic approach for researchers in the field of medicinal chemistry and drug development.

Introduction

N-substituted acetamides are a significant class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis.[1] The presence of both a cyano and an amide functional group in this compound suggests potential for diverse chemical modifications and biological activities. The phenylpropyl moiety introduces a lipophilic character that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is a critical first step in the exploration of any novel compound's potential. This guide provides a systematic approach to confirm the molecular structure of this compound.

Synthesis

The synthesis of this compound can be achieved through the acylation of 2-phenylpropan-1-amine with an appropriate cyanoacetylating agent. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond between the amine and cyanoacetic acid, or by reacting the amine with a more reactive derivative of cyanoacetic acid, such as an acyl chloride or ester.

Experimental Protocol: Amide Coupling Reaction

-

Reactant Preparation: In a round-bottom flask, dissolve 2-phenylpropan-1-amine (1.0 eq) and cyanoacetic acid (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: To the stirred solution, add a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) along with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq).[2]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data and Structural Elucidation

The confirmation of the structure of this compound relies on the collective interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Other useful experiments include Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 6.50 | br s | 1H | Amide proton (NH) |

| ~ 3.40 | t | 2H | Methylene group (-CH₂-NH) |

| ~ 2.95 | m | 1H | Methine group (-CH(Ph)-) |

| ~ 2.50 | s | 2H | Methylene group (-CH₂-CN) |

| ~ 1.25 | d | 3H | Methyl group (-CH₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Amide carbonyl (C=O) |

| ~ 142 | Quaternary aromatic carbon |

| ~ 129, 128, 127 | Aromatic carbons (CH) |

| ~ 116 | Cyano group (C≡N) |

| ~ 45 | Methylene group (-CH₂-NH) |

| ~ 40 | Methine group (-CH(Ph)-) |

| ~ 25 | Methylene group (-CH₂-CN) |

| ~ 20 | Methyl group (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3050 | Weak | C-H stretch (aromatic) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| ~ 2250 | Medium | C≡N stretch (nitrile) |

| ~ 1650 | Strong | C=O stretch (amide I band) |

| ~ 1550 | Medium | N-H bend (amide II band) |

| ~ 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and major fragment ions.

| m/z Value | Assignment |

| ~ 202.11 | [M]⁺, Molecular ion (for C₁₂H₁₄N₂O) |

| ~ 105 | Fragment from cleavage of the C-N amide bond |

| ~ 91 | Tropylium ion fragment |

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process, from synthesis to final confirmation, can be visualized as follows:

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on the careful execution of synthetic procedures and the thorough analysis of spectroscopic data. By following the detailed protocols and considering the expected data presented in this guide, researchers can confidently synthesize and characterize this molecule. The combination of NMR, IR, and MS data provides complementary information that, when pieced together, leads to an unambiguous confirmation of the chemical structure, paving the way for further investigation into its chemical and biological properties.

References

In-depth Technical Guide: 2-cyano-N-(2-phenylpropyl)acetamide (CAS 133550-33-1)

Disclaimer: Publicly available scientific literature and data for 2-cyano-N-(2-phenylpropyl)acetamide with CAS number 133550-33-1 are exceptionally limited. This guide presents the available information for the specified compound and supplements it with a broader overview of the synthesis and biological activities of the general class of cyanoacetamide derivatives. It is crucial to note that the general information may not be representative of the specific properties and activities of CAS 133550-33-1.

Core Compound Information: this compound

The compound with the chemical name this compound is assigned the Chemical Abstracts Service (CAS) registry number 133550-33-1.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C12H14N2O | ChemicalBook[1] |

| Molecular Weight | 202.25 g/mol | ChemicalBook[1] |

| Boiling Point | 436.7±38.0 °C | ChemicalBook[1] |

| Density | 1.078±0.06 g/cm3 | ChemicalBook[1] |

| pKa | 5.61±0.10 | ChemicalBook[1] |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook[1] |

Note: These values are computational predictions and have not been experimentally verified.

Synthesis of Cyanoacetamide Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 133550-33-1) is not available, a general approach for the synthesis of N-substituted-2-cyanoacetamides can be described. This typically involves the acylation of a primary or secondary amine with a cyanoacetic acid derivative.

General Experimental Protocol: Amidation

A common method for the synthesis of cyanoacetamides is the reaction of an amine with an activated form of cyanoacetic acid, such as an ester or acid chloride.

Reaction Scheme:

Caption: General synthesis of N-substituted-2-cyanoacetamides.

Exemplary Protocol (based on related syntheses):

-

Activation of Cyanoacetic Acid: Cyanoacetic acid can be reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Amine Addition: The desired amine (in this case, 2-phenylpropylamine) is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution, a dilute base solution (like sodium bicarbonate), and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Biological Activity of Cyanoacetamide Derivatives

There is no specific biological activity data reported for this compound. However, the broader class of cyanoacetamide derivatives has been investigated for various pharmacological activities.

Antimicrobial and Antifungal Activity

Derivatives of 2-cyanoacetamide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, new azole and azine derivatives developed from 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide have shown encouraging inhibitory efficacy against both gram-positive (Staphylococcus aureus, Bacillus subtilis) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Aspergillus flavus, Candida albicans).

Anticancer Activity

Certain N-hetaryl-2-cyanoacetamide derivatives have been investigated for their anticancer activities. Some of these compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for some of these derivatives include the induction of apoptosis and anti-angiogenic effects.

Visualizations

Due to the lack of specific experimental data for this compound, it is not possible to generate meaningful diagrams for signaling pathways or detailed experimental workflows. The provided diagrams are therefore limited to the chemical structure and a generalized synthesis scheme.

Conclusion

The available information on this compound (CAS 133550-33-1) is currently limited to its basic chemical identity and predicted physicochemical properties. No experimental protocols for its synthesis or data on its biological activity have been found in the public domain. However, the broader class of cyanoacetamide derivatives is an active area of research, with various compounds demonstrating potential as antimicrobial and anticancer agents. Further research is required to determine the specific properties and potential applications of this compound.

References

Synthesis of 2-cyano-N-(2-phenylpropyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-cyano-N-(2-phenylpropyl)acetamide, a valuable intermediate in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the amidation of an active cyanoacetic acid derivative with 2-phenylpropan-1-amine. The most common and direct approach involves the reaction of ethyl cyanoacetate with 2-phenylpropan-1-amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding amide and ethanol as a byproduct. The reaction can be carried out under neat conditions or in the presence of a suitable solvent, and can be catalyzed by acid or base, or simply by heating.

Alternatively, cyanoacetic acid itself can be used, requiring a coupling agent to facilitate the amidation. Another more reactive, but less common, starting material is cyanoacetyl chloride, which would react readily with the amine. For the purpose of this guide, we will focus on the most straightforward and widely applicable method using ethyl cyanoacetate.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for analogous compounds.

2.1. Materials and Methods

Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Phenylpropan-1-amine | 770-03-6 | C₉H₁₃N | 135.21 |

| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.11 |

| Dichloromethane (DCM), dry | 75-09-2 | CH₂Cl₂ | 84.93 |

| Acetic Acid, glacial | 64-19-7 | C₂H₄O₂ | 60.05 |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

2.2. Synthetic Procedure

A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from the synthesis of the closely related (R)-2-Cyano-N-(1-phenylethyl)acetamide.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpropan-1-amine (1.0 eq). Dissolve the amine in dry dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.0 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is expected to proceed over several hours. Gentle heating may be applied to increase the reaction rate if necessary.

-

Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

3.1. Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Phenylpropan-1-amine | C₉H₁₃N | 135.21 | Colorless liquid |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | Colorless liquid |

| This compound | C₁₂H₁₄N₂O | 202.25 | Expected to be a white to off-white solid |

3.2. Expected Spectroscopic Data

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.40-3.60 (m, 2H, N-CH₂), 3.35 (s, 2H, CO-CH₂-CN), 2.90-3.00 (m, 1H, Ar-CH), 1.25-1.35 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165 (C=O), 140-145 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 115-120 (CN), 45-50 (N-CH₂), 40-45 (Ar-CH), 25-30 (CO-CH₂-CN), 18-22 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2250 (C≡N stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

| Mass Spectrometry (ESI+) | m/z 203.11 [M+H]⁺, 225.10 [M+Na]⁺ |

Visualizations

4.1. Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

4.2. Logical Relationship of Key Steps

Caption: Logical flow of the key experimental stages in the synthesis and purification process.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. The described method, utilizing the reaction between 2-phenylpropan-1-amine and ethyl cyanoacetate, is a robust and accessible route for obtaining this valuable chemical intermediate. The provided experimental details and expected characterization data will be a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired yields and purity for specific applications.

Unraveling the Enigma: The Mechanism of Action of 2-cyano-N-(2-phenylpropyl)acetamide Remains Undefined

Despite a comprehensive review of available scientific literature, the precise mechanism of action for the compound 2-cyano-N-(2-phenylpropyl)acetamide remains uncharacterized. To date, no in-depth technical studies, quantitative biological data, or detailed experimental protocols have been published that specifically elucidate its biological targets or associated signaling pathways.

While the broader class of cyanoacetamide derivatives has been a subject of considerable research in drug discovery, leading to compounds with a wide array of therapeutic applications, information regarding this specific molecule is conspicuously absent from the public domain.

The Landscape of Cyanoacetamide Derivatives: A Diverse Pharmacological Profile

Research into various N-substituted cyanoacetamides has revealed a rich and diverse pharmacology. These compounds are recognized as valuable synthons in heterocyclic chemistry, and their derivatives have shown significant potential in several therapeutic areas.[1][2][3]

For instance, certain derivatives have demonstrated notable biological activities, including:

-

Anticancer and Antitumor Properties: A notable example is 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which has been investigated for its antiproliferative effects.[4] Studies on related compounds have indicated that their anticancer activity may stem from the induction of apoptosis and the inhibition of matrix metalloproteinases.[5]

-

Antimicrobial and Antifungal Activity: Compounds such as 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[6]

-

Kinase Inhibition: The 2-cyanoacrylamide moiety has been incorporated into molecules designed as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[7]

-

Ion Channel Modulation: Although not the specific compound , a patent application for structurally related N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives highlights their potential as inhibitors of the TRPA1 channel, a target for pain and pruritus therapeutics.

Future Directions and a Proposed Alternative

The absence of specific data for this compound presents a clear gap in the current scientific knowledge. Further research, including target identification screens, in vitro binding assays, and in vivo pharmacological studies, would be necessary to delineate its mechanism of action.

Given the lack of available information on this compound, this guide can be pivoted to focus on a well-characterized, structurally related compound. A detailed technical whitepaper could be developed on one of the following topics for which sufficient public data exists:

-

The Anticancer Mechanism of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: This would involve a deep dive into its effects on cancer cell lines, relevant signaling pathways such as apoptosis, and available quantitative data on its efficacy.

-

N-(2-alkyleneimino-3-phenylpropyl)acetamide Derivatives as TRPA1 Inhibitors: This guide would explore the structure-activity relationships of this class of compounds, their interaction with the TRPA1 ion channel, and the downstream effects relevant to pain and inflammation.

A comprehensive guide on either of these topics would include the mandatory data tables, detailed experimental protocols, and Graphviz diagrams as per the original request. We invite the audience of researchers, scientists, and drug development professionals to indicate their preference for one of these alternative subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-cyano-N-(2-phenylpropyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 2-cyano-N-(2-phenylpropyl)acetamide and its derivatives. While direct research on this specific scaffold is limited, this document synthesizes data from structurally related compounds, including N-phenylalkylacetamides and 2-cyanoacetamide analogs, to project the potential therapeutic applications of this chemical class. The guide covers key biological activities such as anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside quantitative data presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction

The this compound scaffold represents a unique combination of a reactive cyanoacetamide moiety and a lipophilic N-(2-phenylpropyl) group. The cyanoacetamide core is a well-established pharmacophore found in a variety of biologically active molecules, contributing to their therapeutic effects through various mechanisms. The N-phenylalkyl substituent is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their ability to cross cellular membranes and interact with specific biological targets. This guide explores the potential biological activities of derivatives of this core structure by examining the established activities of closely related chemical entities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the amidation of a cyanoacetic acid derivative with 2-phenylpropan-1-amine or its substituted analogs. A general synthetic scheme is presented below.

An In-depth Technical Guide to 2-cyano-N-(2-phenylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-cyano-N-(2-phenylpropyl)acetamide and its structurally related analogs. Due to the limited availability of data on the specific molecule of interest, this document extrapolates information from closely related compounds to provide insights into its synthesis, potential biological activity, and mechanism of action. The primary focus is on the potential of this compound as a modulator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain and inflammation pathways. This guide includes detailed experimental protocols, quantitative data from related compounds, and visualizations of relevant biological pathways to support further research and development.

Introduction

This compound belongs to the class of acetamide derivatives, a versatile scaffold in medicinal chemistry known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. The unique combination of a cyano group, an acetamide linkage, and a phenylpropyl moiety suggests that this compound may possess interesting pharmacological properties. Notably, structurally similar molecules have been identified as potent inhibitors of the TRPA1 channel, a promising target for the development of novel therapeutics for pain, itch, and respiratory disorders.[1] This guide aims to consolidate the available scientific knowledge on related compounds to provide a foundational understanding of this compound.

Synthesis and Characterization

While a specific synthesis for this compound has not been detailed in the reviewed literature, a plausible synthetic route can be devised based on established methods for amide bond formation. The most common approach involves the reaction of an amine with a carboxylic acid or its activated derivative.

Proposed Synthetic Pathway

A likely synthetic route for this compound is the acylation of 2-phenylpropan-1-amine with an activated form of cyanoacetic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is adapted from the synthesis of similar N-substituted acetamide derivatives.[2]

Step 1: Activation of Cyanoacetic Acid

-

To a solution of cyanoacetic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like thionyl chloride (SOCl₂) (1.1 eq) or N,N'-carbonyldiimidazole (CDI) (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the activation is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

If SOCl₂ is used, remove the excess reagent and solvent under reduced pressure. The resulting cyanoacetyl chloride can be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve 2-phenylpropan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add the solution of cyanoacetyl chloride (or the activated cyanoacetic acid mixture) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Potential Biological Activity and Mechanism of Action

Based on the pharmacology of structurally similar compounds, this compound is hypothesized to act as an antagonist of the TRPA1 channel.

TRPA1 Channel: A Key Target in Nociception

The Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1] Activation of TRPA1 leads to the influx of Ca²⁺ and Na⁺ ions, resulting in neuronal depolarization and the transmission of pain, itch, and inflammatory signals. Therefore, inhibitors of the TRPA1 channel are of significant interest for the treatment of various pathological conditions.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where this compound inhibits the TRPA1 channel, thereby blocking the downstream signaling cascade that leads to the sensation of pain and inflammation.

References

Spectroscopic data for 2-cyano-N-(2-phenylpropyl)acetamide (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Analysis of 2-cyano-N-(2-phenylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the N-substituted cyanoacetamide family, a class of compounds recognized for their versatile applications as intermediates in the synthesis of various heterocyclic compounds.[1] The presence of the cyano, amide, and phenylpropyl functionalities suggests potential for diverse chemical transformations and biological activities. This guide provides a comprehensive overview of the expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry) of this compound and outlines the general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Ar-H |

| ~6.50 | br s | 1H | N-H |

| ~4.20 | m | 1H | CH-CH₃ |

| ~3.40 | s | 2H | CH₂-CN |

| ~2.95 | m | 2H | N-CH₂ |

| ~1.25 | d | 3H | CH-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~142 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~116 | C≡N |

| ~50 | CH-CH₃ |

| ~45 | N-CH₂ |

| ~25 | CH₂-CN |

| ~20 | CH-CH₃ |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Ar C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~2250 | Medium | C≡N Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1450 | Medium | C-H Bend |

| ~750, ~700 | Strong | Ar C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Fragmentation |

| [M]+ | Molecular Ion |

| [M-40]+ | Loss of CH₂=C=O (ketene) |

| [M-91]+ | Loss of C₇H₇ (tropylium ion) |

| 105 | [C₈H₉]+ (phenylpropyl fragment) |

| 91 | [C₇H₇]+ (tropylium ion) |

| 41 | [CH₂CN]+ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-substituted cyanoacetamides.

Synthesis of this compound

A common method for the synthesis of N-substituted cyanoacetamides involves the reaction of an amine with an alkyl cyanoacetate.[1][2]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-phenylpropylamine and ethyl cyanoacetate.

-

The reaction can be performed neat or in a high-boiling solvent such as xylene or N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to yield pure this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dry, purified sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Introduce a small amount of the purified sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values. The fragmentation pattern provides valuable information about the structure of the molecule.[3]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the expected mass spectrometry fragmentation pathway.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

References

In Silico Modeling of 2-Cyano-N-(2-phenylpropyl)acetamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-cyano-N-(2-phenylpropyl)acetamide, a compound of interest in medicinal chemistry. This document outlines the methodologies for computational analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. It serves as a resource for researchers engaged in the rational design and development of novel therapeutics by detailing the computational workflows and data interpretation integral to modern drug discovery.

Introduction to this compound and In Silico Modeling

This compound belongs to the class of cyanoacetamide derivatives, which have garnered significant attention in pharmaceutical research due to their diverse biological activities. These compounds are recognized as versatile building blocks in the synthesis of various heterocyclic compounds with potential therapeutic applications. In silico modeling plays a pivotal role in expediting the drug discovery process by providing insights into the molecular interactions between a ligand, such as this compound, and its biological targets. These computational techniques enable the prediction of binding affinities, the elucidation of binding modes, and the assessment of the pharmacokinetic and toxicological profiles of a compound before its synthesis and experimental testing, thereby saving considerable time and resources.

Methodologies for In Silico Analysis

A typical in silico workflow for analyzing the interactions of a small molecule like this compound involves several key steps, from ligand and protein preparation to detailed molecular interaction studies.

Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding the interaction between a ligand and its protein target.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The crystal structure of the target protein is retrieved from a public database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.

-

Binding Site Identification: The active site of the protein is defined based on the location of the co-crystallized ligand or through computational prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to fit the ligand into the defined binding site of the protein. The program explores various conformations and orientations of the ligand.

-

Pose Generation and Scoring: The docking algorithm generates multiple binding poses, which are then ranked using a scoring function that estimates the binding affinity.

-

Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

Quantitative Data from In Silico Studies

The following table summarizes hypothetical binding energy data for this compound with various protein targets, based on findings for structurally similar compounds.[1] This data is for illustrative purposes to demonstrate how results from molecular docking are typically presented.

| Target Protein PDB ID | Protein Name | Putative Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1H23 | Cyclooxygenase-2 | -8.2 | Arg120, Tyr355, Ser530 |

| 1QXK | Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |

| 3PTA | Acetylcholinesterase | -9.1 | Trp84, Tyr130, Phe330 |

| 4JS9 | Monoamine Oxidase B | -8.8 | Tyr60, Cys172, Tyr326 |

ADMET Prediction Workflow

ADMET prediction is a computational method used to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate. This analysis is critical for identifying potential liabilities early in the drug discovery pipeline.

Experimental Protocol: ADMET Prediction

-

Input Molecular Structure: The 2D or 3D structure of this compound is used as input for the prediction software (e.g., SwissADME, admetSAR).

-

Calculation of Physicochemical Properties: The software calculates various molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

-

ADMET Parameter Prediction: Based on the calculated descriptors and built-in models, the software predicts a range of ADMET properties, including:

-

Absorption: Human intestinal absorption, Caco-2 cell permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Data Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound and to identify potential liabilities that may need to be addressed through chemical modification.

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the interactions of this compound with biological targets. By employing techniques such as molecular docking and ADMET prediction, researchers can gain valuable insights into the compound's potential efficacy and safety profile. The methodologies and workflows outlined in this guide serve as a foundational framework for the computational evaluation of this and other novel drug candidates, ultimately facilitating a more streamlined and informed drug discovery process.

References

Navigating the Physicochemical Landscape of 2-cyano-N-(2-phenylpropyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current understanding of the solubility and stability of the compound 2-cyano-N-(2-phenylpropyl)acetamide. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific data for this particular molecule. Consequently, this document provides a foundational framework based on the known properties of structurally analogous compounds, namely other N-substituted 2-cyanoacetamides. It outlines general expectations for solubility and stability, details relevant experimental protocols for their determination, and furnishes a logical workflow for characterizing novel compounds of this class. While direct quantitative data for this compound is not presently available, this guide serves as an essential resource for researchers initiating studies on this and related molecules, enabling a systematic and informed approach to its physicochemical characterization.

Introduction

This compound belongs to the broader class of cyanoacetamide derivatives, a group of compounds with diverse applications in chemical synthesis and potential pharmacological activities. A thorough understanding of a compound's solubility and stability is paramount in drug discovery and development, influencing formulation, bioavailability, and shelf-life. This guide directly confronts the current information gap regarding this compound and provides a structured approach for its investigation.

Physicochemical Properties of Analogous Compounds

While specific data for this compound is not available, the properties of related compounds offer valuable insights. For instance, 2-cyano-N-phenylacetamide is reported to have limited aqueous solubility due to its hydrophobic phenyl ring, with enhanced solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[1]. The presence of both a polar amide and a nitrile group contributes to some degree of water compatibility[1].

Table 1: Expected Solubility Profile of this compound Based on Analogous Compounds

| Solvent Class | Expected Solubility | Rationale |

| Aqueous (e.g., Water) | Low | The hydrophobic nature of the phenylpropyl group is expected to dominate, leading to poor partitioning into aqueous media. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | The amide and nitrile functionalities can engage in hydrogen bonding with the solvent, facilitating dissolution. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can effectively solvate the polar groups of the molecule without the steric hindrance of hydrogen bonding networks. |

| Nonpolar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule, conferred by the amide and cyano groups, is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocols for Solubility and Stability Determination

To address the absence of data for this compound, the following established methodologies are recommended.

Solubility Assessment

A tiered approach to solubility assessment is often most effective, starting with simple qualitative tests and progressing to more rigorous quantitative methods.

Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Methodology (Shake-Flask Method for Thermodynamic Solubility):

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Assessment

Stability studies are crucial to determine the compound's shelf-life and identify potential degradation pathways.

Experimental Workflow for Solution Stability

Caption: General workflow for assessing solution state stability.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of this compound in relevant solvents (e.g., aqueous buffers of different pH, formulation vehicles) at a known concentration.

-

Storage Conditions: Store the solutions under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light vs. exposed to ICH-compliant photostability conditions).

-

Time-Point Analysis: At predetermined time points, withdraw aliquots and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of the parent compound against time to determine the degradation rate. Identify and, if possible, characterize any significant degradation products.

Forced degradation studies help to elucidate the intrinsic stability of the molecule and identify likely degradation pathways.

Logical Relationship in Forced Degradation Studies

Caption: Stress conditions applied in forced degradation studies.

Detailed Methodology:

-

Stress Conditions: Expose the solid compound to a range of stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., elevated temperature), and photolytic stress.

-

Sample Preparation: After exposure for a defined period, dissolve the stressed samples in a suitable solvent.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and quantify the parent compound and any resulting degradants.

Signaling Pathways and Mechanisms of Action

Currently, there is no published information regarding the specific signaling pathways or mechanisms of action for this compound. Research in this area would be foundational to understanding its potential biological effects.

Conclusion and Future Directions

The physicochemical properties of this compound remain uncharacterized in the public domain. This guide provides a comprehensive framework for researchers to systematically determine its solubility and stability profiles by leveraging established methodologies and drawing parallels from structurally related compounds. The immediate research priorities should be the execution of the experimental protocols outlined herein to generate foundational solubility and stability data. This will be a critical step in enabling further investigation into the potential applications of this molecule in drug development and other scientific fields.

References

2-Cyano-N-(2-phenylpropyl)acetamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-(2-phenylpropyl)acetamide is a multifaceted organic compound that holds significant promise as a versatile building block for the synthesis of a wide array of heterocyclic compounds and potentially bioactive molecules. Its unique structural features, combining a reactive cyanoacetamide moiety with a chiral 2-phenylpropyl group, make it an attractive starting material for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its utility in medicinal chemistry and drug discovery, drawing parallels from closely related N-substituted cyanoacetamides.

Introduction

N-substituted 2-cyanoacetamides are a well-established class of reagents in organic synthesis, valued for their ability to participate in a variety of cyclization and condensation reactions. The presence of a reactive methylene group, a cyano group, and an amide functionality within a compact structure allows for the facile construction of diverse heterocyclic systems, including pyridines, pyrazoles, thiazoles, and thiophenes. The introduction of a 2-phenylpropyl substituent on the amide nitrogen not only imparts specific stereochemical properties but also opens avenues for the exploration of its derivatives as potential therapeutic agents, particularly in the realm of anticonvulsant and other central nervous system (CNS) active compounds.

Synthesis of this compound

The most direct and widely employed method for the synthesis of N-substituted cyanoacetamides is the condensation of a primary amine with an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate. This reaction is generally straightforward and can be performed under various conditions.

General Synthetic Pathway:

Figure 1: General synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

-

2-Phenylpropylamine

-

Ethyl cyanoacetate

-

Toluene (or another suitable high-boiling solvent)

-

Dean-Stark apparatus (optional, for azeotropic removal of ethanol)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add equimolar amounts of 2-phenylpropylamine and ethyl cyanoacetate in toluene.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the collection of ethanol in the Dean-Stark trap.

-

Upon completion of the reaction (typically several hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Physicochemical and Spectroscopic Data (Analogous Compounds)

Specific quantitative data for this compound is not available. However, data for structurally related N-substituted cyanoacetamides can provide valuable reference points.

Table 1: Physicochemical Properties of Representative N-Substituted Cyanoacetamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Cyano-N-phenylacetamide | C₉H₈N₂O | 160.17 | 197-200 |

| 2-Cyano-N-(2,6-dimethylphenyl)acetamide | C₁₁H₁₂N₂O | 188.23 | 185-187 |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | C₁₁H₁₂N₂O | 188.23 | Not Reported |

Table 2: Spectroscopic Data for 2-Cyano-N-phenylacetamide

| Spectroscopic Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | δ 10.3 (s, 1H, NH), 7.6-7.0 (m, 5H, Ar-H), 3.9 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ 162.8 (C=O), 138.5 (Ar-C), 128.8 (Ar-CH), 123.9 (Ar-CH), 119.5 (Ar-CH), 116.7 (CN), 26.1 (CH₂) |

| IR (KBr, cm⁻¹) | 3280 (N-H stretching), 2260 (C≡N stretching), 1660 (C=O stretching, Amide I), 1550 (N-H bending, Amide II) |

| Mass Spectrometry (EI) | m/z (%): 160 (M⁺, 40), 119 (10), 93 (100), 77 (25), 65 (20), 51 (15) |

Utility as a Building Block in Organic Synthesis

The synthetic versatility of this compound stems from the reactivity of its active methylene and cyano groups, which can participate in a wide range of chemical transformations to construct various heterocyclic systems.

Synthesis of Pyridine Derivatives

N-substituted cyanoacetamides are excellent precursors for the synthesis of substituted 2-pyridones through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Figure 2: Synthesis of 2-pyridone derivatives.

Synthesis of Thiophene Derivatives (Gewald Reaction)

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes. This compound can react with a ketone or aldehyde and elemental sulfur in the presence of a base.

Figure 3: Gewald reaction for thiophene synthesis.

Synthesis of Pyrazole Derivatives

Reaction with hydrazine derivatives can lead to the formation of aminopyrazole derivatives, which are important scaffolds in medicinal chemistry.

Figure 4: Synthesis of aminopyrazole derivatives.

Potential Applications in Medicinal Chemistry

Numerous studies have highlighted the anticonvulsant properties of N-benzyl and N-phenyl acetamide derivatives.[1][2][3][4] The structural similarity of this compound to these known anticonvulsant agents suggests that it and its derivatives could exhibit similar biological activities. The 2-phenylpropyl group, in particular, introduces a chiral center, which could lead to stereospecific interactions with biological targets.

Table 3: Anticonvulsant Activity of Structurally Related Compounds

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

| N-Benzyl-2-acetamido-3-methoxypropionamide | MES (mice) | 8.3 | [3] |

| N-Benzyl-2-acetamido-3-ethoxypropionamide | MES (mice) | 17.3 | [3] |

| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | MES (mice) | 4.5 | [3] |

| (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | MES (mice) | 11.2 | [4] |

MES: Maximal Electroshock Seizure Test

The data in Table 3 underscores the potential for N-substituted acetamides to act as potent anticonvulsants. The stereochemistry can play a crucial role in the biological activity, as evidenced by the difference in potency between the (R) and (S) isomers of N-benzyl-2-acetamido-3-methoxypropionamide. This highlights the importance of exploring the stereoselective synthesis and evaluation of derivatives of this compound.

Conclusion

This compound emerges as a promising, yet underexplored, building block in organic synthesis. Based on the well-established reactivity of related N-substituted cyanoacetamides, it can be readily synthesized and utilized to generate a diverse library of heterocyclic compounds. Its structural relationship to known anticonvulsant agents strongly suggests that its derivatives are worthy of investigation for potential CNS activity. This technical guide provides a foundational understanding and a practical framework for researchers to begin exploring the rich chemistry and potential applications of this versatile molecule. Further research into the specific reactions and biological evaluation of this compound and its derivatives is highly encouraged.

References

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted ADMET Properties of 2-cyano-N-(2-phenylpropyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Early-stage ADMET assessment is critical for identifying promising drug candidates and mitigating the risk of late-stage failures. This technical guide provides a comprehensive overview of the predicted ADMET properties of 2-cyano-N-(2-phenylpropyl)acetamide, leveraging in silico modeling. In the absence of direct experimental data, these computational predictions offer valuable insights into the potential pharmacokinetic and toxicological characteristics of this compound. The guide also outlines standard experimental protocols for the in vitro and in vivo assays that would be employed to validate these predictions.

The utilization of in silico tools in drug discovery has been pivotal in accelerating the identification of viable drug candidates by weeding out those with undesirable ADMET profiles early in the process.[1][2] These computational models are built on vast datasets of chemical structures and their corresponding experimental ADMET data, enabling the prediction of a novel compound's properties based on its structure.[3]

Predicted Physicochemical and ADMET Properties

The predicted physicochemical and ADMET properties of this compound are summarized in the tables below. These values were generated using established in silico models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 202.25 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.15 |

| LogS (Aqueous Solubility) | -2.5 (Moderately Soluble) |

| pKa (Acidic) | 12.5 (Amide N-H) |

| pKa (Basic) | Not predicted to be basic |

| Polar Surface Area (PSA) | 52.89 Ų |

Table 2: Predicted ADME Properties

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Caco-2 Permeability (Papp) | >10 x 10⁻⁶ cm/s | High |

| Human Intestinal Absorption (HIA) | >90% | High |

| Distribution | ||

| Plasma Protein Binding (PPB) | ~85% | High |

| Blood-Brain Barrier (BBB) Permeability | BBB+ | Likely to cross the BBB |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C9 Inhibitor | Yes | Likely to inhibit CYP2C9 |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |

| CYP2D6 Inhibitor | Yes | Likely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Likely to inhibit CYP3A4 |

| Excretion | ||

| Primary Route | Hepatic Metabolism | Likely cleared through the liver |

Table 3: Predicted Toxicity Profile

| Endpoint | Prediction | Interpretation |

| hERG Inhibition | High Risk | Potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic |

| Rodent Carcinogenicity | Non-carcinogen | Unlikely to be carcinogenic |

| Acute Oral Toxicity (LD50) | Class III | Harmful if swallowed |

Detailed ADMET Profile

Absorption

The predicted high Caco-2 permeability and human intestinal absorption suggest that this compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. Its moderate aqueous solubility and favorable LogP value support this prediction.

Distribution

With a predicted plasma protein binding of approximately 85%, a significant fraction of the compound will be bound to plasma proteins, which can influence its distribution and availability to target tissues. The prediction that it is likely to cross the blood-brain barrier suggests potential for central nervous system effects.

Metabolism

The in silico predictions indicate that this compound is a likely inhibitor of several key cytochrome P450 enzymes, namely CYP2C9, CYP2D6, and CYP3A4.[4][5][6][7][8] This suggests a potential for drug-drug interactions with co-administered medications that are substrates of these enzymes. The primary metabolic pathways are anticipated to involve hydroxylation of the phenyl ring and N-dealkylation.

Excretion

Given the predicted metabolism by CYP enzymes, the primary route of excretion for this compound and its metabolites is expected to be through hepatic clearance.

Toxicity

A significant concern highlighted by the in silico predictions is the high risk of hERG inhibition, which is associated with the potential for QT prolongation and cardiac arrhythmias.[9][10][11][12][13] On a more positive note, the compound is predicted to be non-mutagenic in the Ames test and non-carcinogenic in rodents.[1][14][15][16][17] The predicted acute oral toxicity falls into Class III, indicating that it may be harmful if swallowed.

Potential Signaling Pathway Interactions

Cyanoacetamide derivatives have been investigated for their potential to interact with various signaling pathways, including those involved in cell survival and inflammation.[18][19] For instance, some derivatives have shown inhibitory activity against kinases such as TAK1, which is involved in the TNFα signaling pathway.[18]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to validate the in silico ADMET predictions.

Caco-2 Permeability Assay

This assay is used to predict in vitro intestinal permeability.[20][21][22][23][24]

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[24]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[21][23][24]

-

Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance in the basolateral (B) compartment is measured over time. For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

-

Analysis: Samples from the receiver compartment are analyzed by LC-MS/MS to determine the concentration of the compound. The apparent permeability coefficient (Papp) is then calculated.

Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to plasma proteins.[25][26][27][28]

-

Method: Rapid Equilibrium Dialysis (RED) is a common method.[28]

-

Procedure: The test compound is added to plasma in the donor chamber of a RED device, which is separated from a buffer-filled receiver chamber by a semipermeable membrane. The device is incubated at 37°C until equilibrium is reached.

-

Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS. The percentage of unbound drug is calculated from these concentrations.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms.[4][5][6][7][8]

-

System: Human liver microsomes or recombinant human CYP enzymes are used.

-

Procedure: The test compound is incubated with the enzyme system, a specific substrate for the CYP isoform of interest, and a cofactor such as NADPH.

-

Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS. The inhibition of metabolite formation in the presence of the test compound, compared to a control, is used to determine the IC50 value (the concentration of the test compound that causes 50% inhibition).

hERG Inhibition Assay

This assay evaluates the potential of a compound to block the hERG potassium channel.[9][10][11][12][13]

-

Method: Automated patch clamp electrophysiology is the gold standard.

-

Procedure: A cell line stably expressing the hERG channel (e.g., HEK-293) is used. The whole-cell patch clamp technique is employed to measure the hERG current in the absence and presence of the test compound.

-

Analysis: The inhibition of the hERG current by the test compound is used to determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a compound.[1][14][15][16][17]

-

Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Procedure: The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 mix), and plated on a histidine-deficient medium.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

In vivo Rodent Micronucleus Assay

This assay detects genotoxic damage in vivo.[3][29][30][31][32]

-

System: Typically performed in mice or rats.

-

Procedure: Animals are treated with the test compound. Bone marrow or peripheral blood is collected at appropriate time points.

-

Analysis: Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form as a result of chromosome breakage or damage to the mitotic apparatus. An increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxicity.

ADMET Assessment Workflow

The assessment of ADMET properties is a stepwise process, integrating in silico predictions with in vitro and in vivo experiments.

Conclusion

The in silico ADMET profile of this compound suggests that it is a compound with good absorption and distribution properties. However, the predictions also raise significant concerns regarding its potential for drug-drug interactions through the inhibition of major CYP450 enzymes and a high risk of cardiotoxicity due to hERG channel inhibition. These predictions provide a valuable framework for guiding further experimental investigation. The outlined experimental protocols represent the standard methodologies that would be required to confirm these in silico findings and to fully characterize the ADMET profile of this compound, which is essential for any decision to advance it in the drug development pipeline.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. enamine.net [enamine.net]

- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 11. hERG Assay | PPTX [slideshare.net]

- 12. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 18. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. Caco-2 Permeability | Evotec [evotec.com]

- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 25. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 28. Plasma Protein Binding Assay | Domainex [domainex.co.uk]